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Compound of Interest

Compound Name: 3-ethynyl-4-methyl-1H-pyrazole
CAS No.: 2137742-39-1
Cat. No.: B6618606
Get Quote
. J

Part 1: Executive Technical Summary

3-Ethynyl-4-methyl-1H-pyrazole is a functionalized heterocyclic building block characterized
by a terminal alkyne group at the C3 position and a methyl group at the C4 position of the
pyrazole ring. This compound serves as a critical scaffold in medicinal chemistry, particularly in
Fragment-Based Drug Discovery (FBDD). Its terminal alkyne moiety acts as a versatile
"handle” for bioorthogonal ligation (Click chemistry) or palladium-catalyzed cross-coupling,
while the pyrazole core functions as a bioisostere for imidazole and a privileged structure for
kinase inhibition.

Chemical Identity Table[1][2]
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Property Specification

CAS Registry Number 2137742-39-1

IUPAC Name 3-Ethynyl-4-methyl-1H-pyrazole

Synonyms 5-Ethynyl-4-methyl-1H-pyrazole (tautomer); 4-
Methyl-3-ethynylpyrazole

Molecular Formula CeHeN2

Molecular Weight 106.13 g/mol

SMILES CC1=C(C#C)N=N1 (Tautomer dependent)

InChlKey GCQAVSDYNMKHBL-UHFFFAOYSA-N

Physical State Solid or viscous oil (purity dependent)

Solubility Soluble in DMSO, Methanol, DCM; Sparingly

soluble in water

Part 2: Synthetic Methodologies

The synthesis of 3-ethynyl-4-methyl-1H-pyrazole is most reliably achieved through the
homologation of its corresponding aldehyde precursor. This approach avoids the harsh
conditions often required for de novo ring formation containing the sensitive alkyne group.

Protocol A: Seyferth-Gilbert Homologation
(Recommended)

This method utilizes the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate)
to convert the aldehyde directly to the terminal alkyne under mild, basic conditions.

Reagents:
e Precursor: 4-Methyl-1H-pyrazole-3-carbaldehyde (CAS: 1284220-50-3 or 1803604-90-1).
e Reagent: Bestmann-Ohira reagent (BOR).

o Base: Potassium Carbonate (K2COs).
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e Solvent: Methanol (MeOH).[1]

Step-by-Step Workflow:

Preparation: Dissolve 4-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous MeOH
(0.5 M concentration) under an inert atmosphere (N2 or Ar).

e Activation: Add K2COs (2.0 eq) to the solution. The base is essential to deacetylate the BOR
in situ, generating the reactive dimethyl diazomethylphosphonate anion.

o Addition: Add the Bestmann-Ohira reagent (1.2 eq) dropwise at 0°C.

o Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor via
TLC (stain with KMnOa to visualize the alkyne).

o Workup: Quench with saturated NHaCl solution. Extract with Ethyl Acetate (3x).[2] Wash
combined organics with brine, dry over Na2SOa, and concentrate.

« Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the generated diazo-
phosphonate anion on the aldehyde carbonyl. This forms a betaine intermediate which cyclizes
to an oxaphosphetane, followed by cycloelimination to yield the terminal alkyne and phosphate
byproduct.

Protocol B: Sonogashira Coupling (Alternative)

Used when the 3-iodo or 3-bromo precursor is available.

e Coupling: React 3-iodo-4-methyl-1H-pyrazole with trimethylsilylacetylene (TMSA) using
Pd(PPhs)2Cl2 (5 mol%) and Cul (10 mol%) in EtsN/THF.

o Deprotection: Treat the TMS-protected intermediate with TBAF or K2CO3/MeOH to reveal the
terminal alkyne.

Part 3: Visualization of Synthetic Logic
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The following diagram illustrates the primary synthesis pathway (Seyferth-Gilbert) and the
compound's downstream utility in Click Chemistry.

Precursor: i
4-Methyl-1H-pyrazole-3-carbaldehyde Seyferth-Gilbert
(CAS 1284220-50-3) Homologation
Target:

3-Ethynyl-4-methyl-1H-pyrazole CUuAAC

———————— CAS 2137742-39-1
Reagent: ~  \_-_—--—-—" ( ) \w‘
Bestmann-Ohira Reagent

(K2CO3, MeOH)

Application:
1,2,3-Triazole Derivative
(Kinase Inhibitor Scaffold)

Partner:
R-Azide
(Click Chemistry)

Click to download full resolution via product page

Caption: Synthesis of 3-ethynyl-4-methyl-1H-pyrazole via homologation and subsequent
Click Chemistry application.

Part 4: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)

The low molecular weight (106.13 Da) and high ligand efficiency of 3-ethynyl-4-methyl-1H-
pyrazole make it an ideal fragment.

e Binding Mode: The pyrazole nitrogen acts as a hydrogen bond donor/acceptor (mimicking
the hinge region of kinases), while the 4-methyl group fills small hydrophobic pockets.

» Vector Extension: The 3-ethynyl group provides a rigid, linear vector for growing the fragment
into adjacent sub-pockets via Sonogashira coupling or triazole formation.

Covalent Inhibition

The terminal alkyne can function as a "warhead" for covalent modification of cysteine residues
in target proteins, although this typically requires metabolic activation or proximity-driven
reactivity. More commonly, it is converted to a vinyl sulfone or acrylamide.

Bioorthogonal Labeling
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In chemical biology, this compound can be incorporated into small molecule inhibitors to serve
as a probe. The alkyne handle allows for post-treatment labeling with fluorescent azides (e.g.,
Alexa Fluor azides) to visualize drug distribution in cells.

Part 5: Safety & Handling

e Hazards: As with many pyrazoles, this compound is likely an irritant (Skin Irrit. 2, Eye Irrit.
2A, STOT SE 3).

o Alkyne Stability: Terminal alkynes can be unstable. Store at 2-8°C under an inert
atmosphere. Avoid contact with heavy metals (Ag, Cu) in the absence of ligands, as
acetylides can be explosive.

o PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [3-Ethynyl-4-methyl-1H-pyrazole: Technical Profile &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6618606/docs#3-ethynyl-4-methyl-1h-pyrazole-
technical-profile-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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